3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide
Overview
Description
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole intermediate using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The methylsulfonyl group is introduced by reacting the nitrobenzothiazole intermediate with methylsulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated benzothiazole with 3-methyl-2-nitrobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH).
Major Products Formed
Reduction: 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-aminobenzamide.
Oxidation: 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-carboxybenzamide.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide: Similar structure but with a butanamide group instead of a nitrobenzamide group.
2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide: Similar structure but with different positions of the methyl and nitro groups.
Uniqueness
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group, sulfonyl group, and benzothiazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c1-9-4-3-5-11(14(9)19(21)22)15(20)18-16-17-12-7-6-10(26(2,23)24)8-13(12)25-16/h3-8H,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXITWMCUEWXPPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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